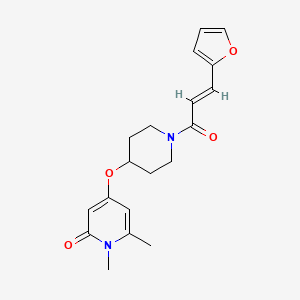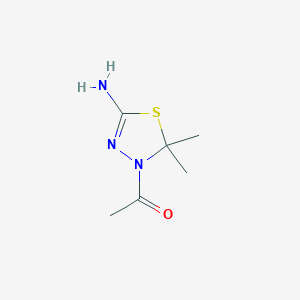
3-(アセチル)-5-アミノ-2,2-ジメチル-1,3,4-チアジアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that contains a thiadiazole ring.
科学的研究の応用
作用機序
Target of Action
The primary target of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme by 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone affects the urea cycle . The urea cycle is a series of biochemical reactions that produce ammonia from urea. When urease is inhibited, the conversion of urea to ammonia is reduced, which can affect various downstream effects, such as the pH level in the environment of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone leads to a decrease in the conversion of urea to ammonia . This can result in a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Action Environment
The action, efficacy, and stability of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone can be influenced by various environmental factors. For instance, the pH level can affect the activity of the urease enzyme and, consequently, the efficacy of this compound . .
生化学分析
Biochemical Properties
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone has been found to exhibit urease inhibitory activity . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound can interact with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The cellular effects of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone are primarily related to its urease inhibitory activity . By inhibiting urease, this compound can disrupt the conversion of urea to ammonia, which can affect the pH balance within cells . This can have significant effects on cell function, particularly in cells that rely on urease for survival, such as Helicobacter pylori .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone involves binding to the active site of the urease enzyme . This binding interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone typically involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with hydrazinecarbothioamide and carbon disulfide in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazoles .
類似化合物との比較
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of an ethanone group.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group, offering different reactivity and biological activity.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Features a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-4(10)9-6(2,3)11-5(7)8-9/h1-3H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEAVADCTJTCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
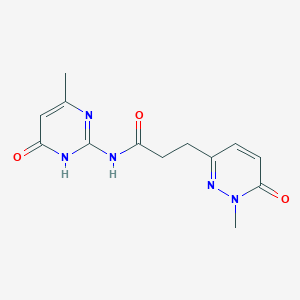
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)
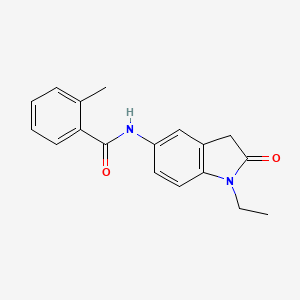
![Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2590357.png)

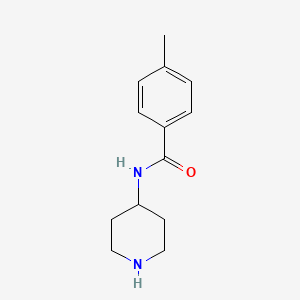
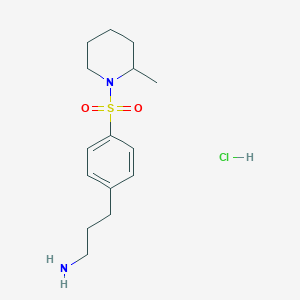
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)
